molecular formula C12H17NO2 B5313383 3-isopropoxy-N,N-dimethylbenzamide

3-isopropoxy-N,N-dimethylbenzamide

Cat. No.: B5313383
M. Wt: 207.27 g/mol
InChI Key: DMBZZIWLPXTNNZ-UHFFFAOYSA-N
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Description

3-Isopropoxy-N,N-dimethylbenzamide is a chemical compound offered for research and development purposes. As a derivative of N,N-dimethylbenzamide, which is recognized as a reagent for the deoxygenation of secondary alcohols , this alkoxy-substituted analog serves as a valuable building block in organic synthesis and medicinal chemistry research. The structural motif of N,N-dimethylbenzamide is a common feature in various specialized compounds, indicating its utility in constructing more complex molecules . Researchers utilize this compound and its analogs as intermediates in the exploration of new chemical entities and the development of pharmaceutical candidates. The presence of the isopropoxy group and the N,N-dimethylamide moiety makes it a versatile scaffold for further chemical modifications. This product is intended for use by qualified laboratory professionals only. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N,N-dimethyl-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(2)15-11-7-5-6-10(8-11)12(14)13(3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBZZIWLPXTNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N,N-Dimethylbenzamide (Parent Compound)

The parent compound, N,N-dimethylbenzamide, lacks substituents on the benzene ring. Key differences include:

  • Reactivity : N,N-Dimethylbenzamide undergoes smooth hydrogenation over Pd-In₂O₃ catalysts to yield benzyl alcohol (95% yield), demonstrating its susceptibility to catalytic reduction under mild conditions .
  • Spectroscopic Properties : The carbonyl carbon (δ ~171.8 ppm in $^{13}\text{C NMR}$) and N-methyl groups (δ ~3.0 ppm in $^{1}\text{H NMR}$) are consistent across derivatives, but solvent polarity significantly affects $^{13}\text{C NMR}$ shifts and rotational barriers about the C–N bond .
  • Applications : Used as a model substrate in studies of solvent effects on rotational dynamics and catalytic hydrogenation .

4-Substituted N,N-Dimethylbenzamides

Examples include 4-methoxy-N,N-dimethylbenzamide and 4-hexyl-N,N-dimethylbenzamide :

  • Synthesis : 4-Methoxy derivatives are synthesized via Pd-catalyzed coupling, achieving >90% yields under optimized conditions .
  • Hexyl substituents increase hydrophobicity, as evidenced by retention behavior in chromatography .
  • Catalytic Utility : 4-Hexyl derivatives participate in Fe-catalyzed C(sp²)–C(sp³) cross-coupling with alkyl Grignard reagents, yielding branched aliphatic-aromatic hybrids (95% yield) .

3-Substituted N,N-Dimethylbenzamides

Examples include 3-methyl-N-(2-hydroxy-1,1-dimethylethyl)benzamide and 3-methoxy-N-(5-methyl-3-isoxazolyl)benzamide :

  • Synthesis: 3-Methyl derivatives are synthesized via reaction of 3-methylbenzoyl chloride with amino alcohols, followed by X-ray crystallographic validation .
  • The isopropoxy group in 3-isopropoxy-N,N-dimethylbenzamide may act as a weaker electron donor than methoxy, altering regioselectivity in C–H activation .

N,N-Dimethylisopropionamide and Other Bulky Amides

  • Steric Influence : Bulky amides like N,N-dimethylisopropionamide favor the formation of specific purine analogs in multicomponent reactions, highlighting the role of steric effects in directing reaction pathways .
  • Chromatographic Behavior : Tertiary amides like N,N-dimethylbenzamide exhibit distinct retention indices in gas chromatography, deviating from primary amides by up to -80 index units due to reduced polarity .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound $^{13}\text{C NMR}$ (CO, ppm) $^{1}\text{H NMR}$ (N–CH₃, ppm) Catalytic Hydrogenation Yield Key Application
N,N-Dimethylbenzamide 171.76 3.09, 2.96 95% (to benzyl alcohol) Solvent effect studies
4-Methoxy-N,N-dimethylbenzamide 171.8 (similar) 3.10, 2.99 Not reported Cross-coupling reactions
3-Isopropoxy-N,N-dimethylbenzamide* ~171–172 (estimated) ~3.0–3.1 (estimated) Pending data Directed C–H functionalization

*Estimated based on structural analogs.

Key Research Findings

  • Electronic vs.
  • Thermal Stability : Tertiary benzamides (e.g., N,N-dimethylbenzamide) exhibit enhanced stability in the presence of CuI compared to primary/secondary analogs, with degradation pathways influenced by substituent bulk .
  • Chromatographic Applications : N,N-Dimethylbenzamide serves as a derivatization agent for amine detection, with method precision (% CV <2%) validated in GC-MS protocols .

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